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molecular formula C8H13ClN2O2 B8789719 Methyl 5-ethyl-4-methyl-1H-pyrazole-3-carboxylate hydrochloride

Methyl 5-ethyl-4-methyl-1H-pyrazole-3-carboxylate hydrochloride

Cat. No. B8789719
M. Wt: 204.65 g/mol
InChI Key: JWKRQFVAUZLBPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08796253B2

Procedure details

To a mechanically stirred suspension of 5-ethyl-4-methyl-1H-pyrazole-3-carboxylic acid (1.0 g, 6.49 mmol) in dry methanol (30 mL) was added chlorotrimethylsilane (2.5 mL, 19.5 mmol). The reaction mixture was heated at reflux over night. After being cooled to rt, the solvent was removed in vacuo, and the residue was stirred in diethyl ether (20 mL) for 1 h. After filtration and vacuum drying the title compound was obtained as white crystals (832 mg, 63%): 1H NMR (400 MHz, CDCl3) δ 10.55 (broad, 1H), 4.00 (s, 3H), 2.91 (quart, 2H), 2.32 (s, 3H), 1.35 (t, 3H); ES-MS m/z 169 (MH)+; HPLC RT (Method F) 1.52 min.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
2.5 mL
Type
reactant
Reaction Step Two
Yield
63%

Identifiers

REACTION_CXSMILES
[CH2:1]([C:3]1[NH:7][N:6]=[C:5]([C:8]([OH:10])=[O:9])[C:4]=1[CH3:11])[CH3:2].[Cl:12][Si](C)(C)[CH3:14]>CO>[ClH:12].[CH2:1]([C:3]1[NH:7][N:6]=[C:5]([C:8]([O:10][CH3:14])=[O:9])[C:4]=1[CH3:11])[CH3:2] |f:3.4|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
C(C)C1=C(C(=NN1)C(=O)O)C
Name
Quantity
30 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
2.5 mL
Type
reactant
Smiles
Cl[Si](C)(C)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the residue was stirred in diethyl ether (20 mL) for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux over night
CUSTOM
Type
CUSTOM
Details
the solvent was removed in vacuo
FILTRATION
Type
FILTRATION
Details
After filtration and vacuum
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
drying the title compound

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
Cl.C(C)C1=C(C(=NN1)C(=O)OC)C
Measurements
Type Value Analysis
AMOUNT: MASS 832 mg
YIELD: PERCENTYIELD 63%
YIELD: CALCULATEDPERCENTYIELD 62.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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